Phosphoric acid;2-tridecoxyethanol

Description

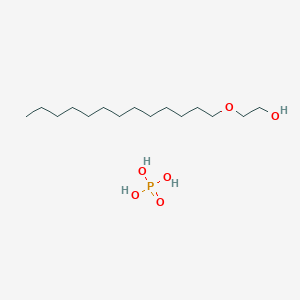

Phosphoric acid;2-tridecoxyethanol refers to a phosphate ester derived from the reaction of phosphoric acid with 2-tridecoxyethanol (a branched or linear alcohol with a 13-carbon chain and ethoxy group). This compound is structurally characterized by a tridecyl (C13) alkyl chain linked via an ethoxy group to a phosphate moiety. Key applications include industrial lubricants, detergent formulations, and metalworking fluids due to its alkali resistance and low foaming characteristics .

Properties

CAS No. |

848592-69-8 |

|---|---|

Molecular Formula |

C15H35O6P |

Molecular Weight |

342.41 g/mol |

IUPAC Name |

phosphoric acid;2-tridecoxyethanol |

InChI |

InChI=1S/C15H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-5(2,3)4/h16H,2-15H2,1H3;(H3,1,2,3,4) |

InChI Key |

USXJUDXDRJFVRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCCO.OP(=O)(O)O |

Related CAS |

9046-01-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid;2-tridecoxyethanol typically involves the esterification of phosphoric acid with 2-tridecoxyethanol. This reaction can be carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid;2-tridecoxyethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives and oxidized alcohol products.

Reduction: Reduction reactions may involve the conversion of the ester group back to the corresponding alcohol and phosphoric acid.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid and oxidized alcohols, while reduction may produce the original alcohol and phosphoric acid.

Scientific Research Applications

Phosphoric acid;2-tridecoxyethanol has a wide range of scientific research applications, including:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Employed in the preparation of biological samples and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

Industry: Utilized in the production of detergents, cleaning agents, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of phosphoric acid;2-tridecoxyethanol involves its ability to interact with various molecular targets and pathways. As a surfactant, it can reduce surface tension and enhance the solubility of hydrophobic compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The specific molecular targets and pathways involved depend on the application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares phosphoric acid;2-tridecoxyethanol with structurally related phosphate esters:

Key Research Findings

Chain Length and Solubility: Longer alkyl chains (e.g., C18 in trioctadecyl phosphate) reduce water solubility but enhance lubricity and environmental persistence . Ethoxylation (e.g., Laureth-3 phosphate) improves solubility and biodegradability compared to purely aliphatic chains like C13 in this compound .

Stability and Toxicity: Aromatic esters like TPP exhibit superior thermal stability but raise concerns about endocrine disruption and bioaccumulation . Aliphatic esters (e.g., this compound) are less toxic but may contribute to environmental phosphate loading, linked to kidney disease in high exposures .

Industrial Performance: this compound outperforms shorter-chain analogs (e.g., C8 in 2-ethylhexyl phosphate) in alkali resistance, making it suitable for high-pH detergent formulations . Tri(2-dodecoxyethyl) phosphate’s branched structure provides better flame retardancy but lower biodegradability than linear-chain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.